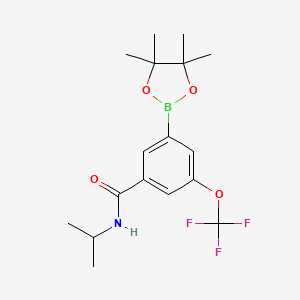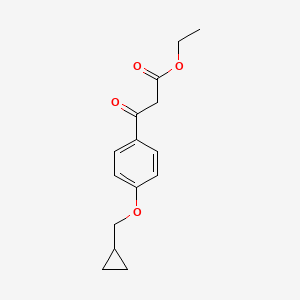
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester is an organic compound with a complex structure that includes a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an oxopropionic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxyphenyl Intermediate: This step involves the reaction of cyclopropylmethanol with a phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.
Formation of the Oxopropionic Acid Intermediate: The intermediate is then reacted with an appropriate reagent, such as an acyl chloride, to introduce the oxopropionic acid moiety.
Esterification: Finally, the oxopropionic acid intermediate is esterified with ethanol under acidic conditions to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the cyclopropyl group.
3-(4-Cyclopropylphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the cyclopropylmethoxy group and the oxopropionic acid ethyl ester moiety in 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl 3-[4-(cyclopropylmethoxy)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C15H18O4/c1-2-18-15(17)9-14(16)12-5-7-13(8-6-12)19-10-11-3-4-11/h5-8,11H,2-4,9-10H2,1H3 |
Clé InChI |
MNPHBHDBKNDERA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



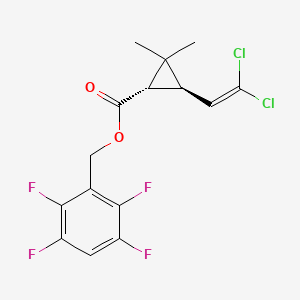


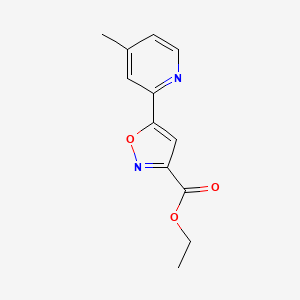
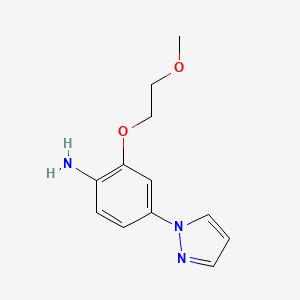
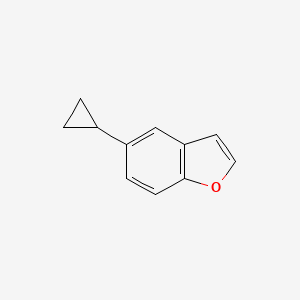

![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
